

An In-depth Technical Guide to the Electrochemical Properties of Disperse Red 167

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Compound of Interest		
Compound Name:	Disperse Red 167	
Cat. No.:	B1346997	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 167, a monoazo disperse dye, is of significant interest in various industrial applications. Understanding its electrochemical properties is crucial for applications ranging from environmental remediation to the development of novel sensing technologies. This technical guide provides a comprehensive overview of the electrochemical behavior of Disperse Red 167, drawing upon existing literature on related azo dyes and nitroaromatic compounds. Due to a scarcity of direct experimental data on Disperse Red 167, this paper synthesizes information from analogous compounds to present a cohesive understanding of its probable redox characteristics. This guide outlines detailed experimental protocols for its electrochemical analysis, presents inferred quantitative data in a structured format, and includes diagrams to illustrate key processes.

Introduction

Disperse Red 167, with the chemical formula C₂₃H₂₆ClN₅O₇, belongs to the class of azo dyes characterized by the presence of one or more azo groups (–N=N–). Its structure also incorporates a nitro group (–NO₂), which significantly influences its electrochemical behavior. The study of the electrochemistry of such dyes is paramount for developing effective electrochemical degradation methods for textile effluents and for exploring their potential in other applications like redox-active probes.[1][2] This document serves as a technical resource



for professionals seeking to understand and investigate the electrochemical properties of **Disperse Red 167**.

Inferred Electrochemical Properties of Disperse Red 167

The electrochemical behavior of **Disperse Red 167** is expected to be dominated by the reduction of its two primary electroactive moieties: the azo group and the nitro group. Both groups are known to be reducible at modest negative potentials.

Redox Reactions

The primary electrochemical reactions anticipated for **Disperse Red 167** are reductive. The azo bond (-N=N-) can be reduced to a hydrazo intermediate (-NH-NH-) and further cleaved to form two amine groups.[3] The nitro group ($-NO_2$) can undergo a multi-step reduction to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine ($-NH_2$) group.[4] Oxidation of the aromatic amine moieties is also possible at positive potentials.

Quantitative Data Summary

Direct quantitative electrochemical data for **Disperse Red 167** is not readily available in the published literature. However, based on studies of similar azo dyes and nitroaromatic compounds, the following table summarizes the expected ranges for its key electrochemical parameters. These values are indicative and would need to be confirmed by direct experimental measurement.



Parameter	Expected Value/Range	Notes
Azo Group Reduction		
Cathodic Peak Potential (Epc)	-0.5 V to -1.0 V (vs. Ag/AgCl)	Highly dependent on pH and solvent.[5]
Number of Electrons (n)	2 to 4	Typically a 2-electron process to the hydrazo intermediate, or a 4-electron cleavage to amines.[6]
Reversibility	Irreversible	The subsequent chemical reactions of the reduced species prevent re-oxidation. [7]
Nitro Group Reduction		
Cathodic Peak Potential (Epc)	-0.4 V to -0.8 V (vs. Ag/AgCl)	Can be influenced by substituents on the aromatic ring.
Number of Electrons (n)	4 to 6	A 4-electron reduction to hydroxylamine is common, with a further 2-electron reduction to the amine possible.[4]
Reversibility	Irreversible	The reduction products are not easily re-oxidized to the nitro group.
Oxidation		
Anodic Peak Potential (Epa)	+0.8 V to +1.2 V (vs. Ag/AgCl)	Corresponding to the oxidation of the aromatic amine moieties.[8]
Reversibility	Irreversible	The oxidation products often undergo further chemical reactions.



Experimental Protocols

The following section details the methodologies for key experiments to characterize the electrochemical properties of **Disperse Red 167**.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of **Disperse Red 167**.

Objective: To determine the reduction and oxidation potentials, assess the reversibility of the redox processes, and estimate the number of electrons transferred.

Methodology:

- Instrumentation: A potentiostat with a three-electrode cell configuration.
- Working Electrode: Glassy Carbon Electrode (GCE) is commonly used.[9]
- Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.[2]
- Counter Electrode: A platinum wire or graphite rod.[2]
- Electrolyte Solution: Due to the low aqueous solubility of disperse dyes, a mixed solvent system is often necessary. A 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and a Britton-Robinson buffer is a suitable choice.[9] The supporting electrolyte is typically 0.1 M KCl or a similar inert salt.[2]
- Analyte Preparation: A stock solution of Disperse Red 167 is prepared in DMF and then diluted to the desired concentration (e.g., 1 mM) in the electrolyte solution.
- Procedure:
 - Polish the GCE with alumina slurry, rinse, and sonicate in deionized water and then the solvent.
 - Assemble the three-electrode cell with the electrolyte solution.

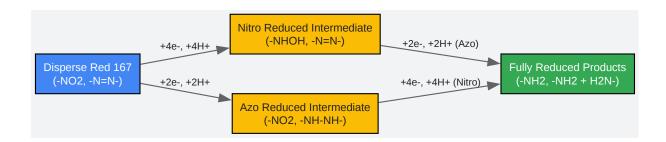


- Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.
 Maintain a nitrogen atmosphere over the solution during the experiment.
- Record the cyclic voltammogram by scanning the potential from an initial value (e.g., +0.5
 V) towards negative potentials (e.g., -1.5 V) and then back to the initial potential.
- Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electron transfer process.

Visualizations

Proposed Electrochemical Reduction Pathway

The following diagram illustrates the probable sequential reduction of the nitro and azo groups in **Disperse Red 167**.



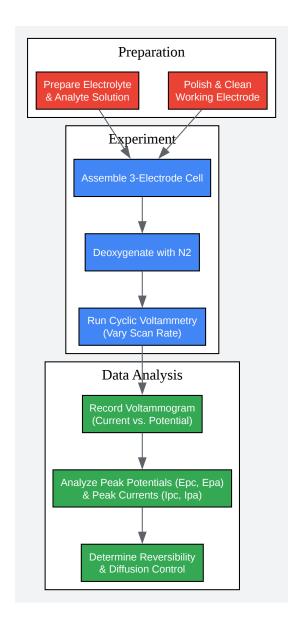
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Caption: Proposed multi-step electrochemical reduction pathway of **Disperse Red 167**.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the logical steps involved in performing a cyclic voltammetry experiment for **Disperse Red 167**.





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